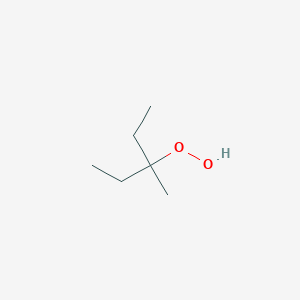
1-Ethyl-1-methylpropyl hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-methylpropyl hydroperoxide is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators for polymerization reactions, bleaching agents, and in various other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylpropyl hydroperoxide can be synthesized through the reaction of 3-methylpentan-3-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{3-Methylpentan-3-ol} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of hydrogen peroxide to a solution of 3-methylpentan-3-ol in the presence of a strong acid catalyst. The reaction mixture is maintained at a controlled temperature to ensure the efficient formation of the peroxide compound while minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-Ethyl-1-methylpropyl hydroperoxide can undergo oxidation reactions, where it acts as an oxidizing agent. This property is utilized in various industrial processes.
Reduction: The compound can be reduced to 3-methylpentan-3-ol in the presence of reducing agents.
Decomposition: Organic peroxides are known for their tendency to decompose, often releasing oxygen and forming radicals. This decomposition can be catalyzed by heat, light, or metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Decomposition: Decomposition can be induced by heating the compound or exposing it to ultraviolet light.
Major Products Formed:
Oxidation: The major products depend on the specific conditions and reagents used but can include various oxidized organic compounds.
Reduction: The primary product is 3-methylpentan-3-ol.
Decomposition: Decomposition typically results in the formation of radicals and oxygen gas.
Wissenschaftliche Forschungsanwendungen
Polymerization Initiator
One of the primary applications of 1-Ethyl-1-methylpropyl hydroperoxide is as a polymerization initiator in the production of various plastics and resins. Hydroperoxides are widely used to initiate radical polymerization processes, leading to the formation of polymers with desirable properties.
- Table 1: Polymerization Initiators Comparison
| Compound | Type | Initiation Mechanism |
|---|---|---|
| This compound | Hydroperoxide | Radical generation |
| Benzoyl peroxide | Hydroperoxide | Radical generation |
| Methyl ethyl ketone peroxide | Hydroperoxide | Radical generation |
Chemical Intermediate
In organic synthesis, this compound serves as a valuable intermediate for the production of various chemical compounds. Its ability to undergo further reactions allows for the synthesis of more complex molecules.
- Case Study: Synthesis of Epoxides
Antimicrobial Agent
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in pharmaceutical formulations. The compound's ability to generate reactive oxygen species could enhance its efficacy against various pathogens.
- Case Study: Antimicrobial Efficacy
Oxidative Treatment Processes
The compound's oxidative properties make it suitable for environmental applications, particularly in wastewater treatment processes where it can assist in breaking down organic pollutants through advanced oxidation processes.
- Research Findings
Safety and Handling Considerations
While the applications of this compound are promising, safety considerations must be taken into account due to its reactive nature. Proper handling protocols should be established to mitigate risks associated with exposure and potential hazards during industrial use.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1-methylpropyl hydroperoxide involves the generation of free radicals. When the peroxide bond (ROOR’) breaks, it forms two radicals (RO•). These radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Methylpentane-2-peroxol: Another organic peroxide with similar properties but different structural configuration.
3-Ethyl-3-methylpentane-2-peroxol: A compound with a similar peroxide functional group but with an additional ethyl group.
Uniqueness: 1-Ethyl-1-methylpropyl hydroperoxide is unique due to its specific structure, which influences its reactivity and stability. The position of the methyl group and the peroxide functional group makes it particularly effective as an initiator for polymerization reactions and as an oxidizing agent.
Eigenschaften
CAS-Nummer |
17437-25-1 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
Kanonische SMILES |
CCC(C)(CC)OO |
Synonyme |
1-Ethyl-1-methylpropyl hydroperoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















